molecular formula C8H5BrOS B8812813 6-bromobenzo[b]thiophen-3(2H)-one

6-bromobenzo[b]thiophen-3(2H)-one

Cat. No.: B8812813
M. Wt: 229.10 g/mol
InChI Key: PXTJRMBKUHUCIZ-UHFFFAOYSA-N
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Description

6-Bromobenzo[b]thiophen-3(2H)-one is a halogenated derivative of benzo[b]thiophen-3(2H)-one, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring with a ketone group at the 3-position. The bromine atom is substituted at the 6-position of the benzothiophenone scaffold, conferring distinct electronic and steric properties. Its molecular formula is C₈H₅BrOS, with a molar mass of 229.09 g/mol and CAS number 163449-72-7 . The bromine substituent enhances electrophilicity at adjacent positions, making this compound a versatile intermediate in Suzuki cross-coupling reactions and other organometallic syntheses .

Properties

Molecular Formula

C8H5BrOS

Molecular Weight

229.10 g/mol

IUPAC Name

6-bromo-1-benzothiophen-3-one

InChI

InChI=1S/C8H5BrOS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2

InChI Key

PXTJRMBKUHUCIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(S1)C=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 6-bromobenzo[b]thiophen-3(2H)-one with structurally related benzothiophenone derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
6-Bromobenzo[b]thiophen-3(2H)-one C₈H₅BrOS Br at C6 Suzuki coupling precursor; antimicrobial studies
Benzo[b]thiophen-3(2H)-one (parent) C₈H₆OS Parent structure (no substituents) Base for derivatization; antimicrobial agent
6-Bromo-4-methylbenzo[b]thiophen-3(2H)-one C₉H₇BrOS Br at C6, CH₃ at C4 Enhanced steric hindrance; solubility studies
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-dioxide C₉H₅F₃O₃S CF₃ at C6; sulfone groups (S=O) Electron-withdrawing effects; nonlinear optics (NLO) applications
6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide C₇H₄BrNO₃S Isothiazole ring; Br at C6; sulfone Enhanced stability; pharmaceutical intermediates
(Z)-2-(4-Hydroxybenzylidene)-6-methoxybenzo[b]thiophen-3(2H)-one C₁₆H₁₂O₃S Hydroxybenzylidene at C2; OCH₃ at C6 Fluorescent probe; aggregation-induced emission
5-Bromobenzo[b]thiophen-3(2H)-one C₈H₅BrOS Br at C5 (regioisomer) Distinct reactivity in electrophilic substitution

Key Comparative Findings

Reactivity in Cross-Coupling Reactions The bromine atom in 6-bromobenzo[b]thiophen-3(2H)-one facilitates Suzuki-Miyaura couplings, analogous to 5-bromo-2-hydroxybenzophenone derivatives used in synthesizing triphenylamine- and carbazole-functionalized compounds . In contrast, non-halogenated analogs require pre-functionalization for such reactions.

Electronic and Steric Effects

  • 6-Bromo-4-methyl derivative : The methyl group at C4 introduces steric hindrance, reducing reactivity in nucleophilic additions compared to the unsubstituted bromo analog .
  • Trifluoromethyl and sulfone derivatives : The CF₃ group and sulfone oxidation (1,1-dioxide) enhance electron-withdrawing character, improving thermal stability and NLO performance .

For example, SBI-4167 (a furanylbenzamide inhibitor derived from bromobenzothiophenone) exhibits tyrosine phosphatase inhibition, a property less pronounced in chloro or methoxy analogs .

Stability

  • Unsubstituted benzo[b]thiophen-3(2H)-ones are prone to decomposition under acidic conditions, whereas brominated and sulfone derivatives (e.g., 6-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide) demonstrate improved stability due to reduced ring strain and electron delocalization .

Applications in Materials Science Derivatives with donor-π-acceptor (D-π-A) configurations, such as 2-(4-hydroxybenzylidene) analogs, exhibit aggregation-induced emission (AIE) and viscosity-sensitive fluorescence, making them suitable for bioimaging . The bromine atom’s heavy atom effect may further modulate fluorescence quenching in such systems.

Table 2: Physical Property Comparison

Property 6-Bromobenzo[b]thiophen-3(2H)-one Benzo[b]thiophen-3(2H)-one 6-(Trifluoromethyl)-1,1-dioxide Derivative
Molecular Weight (g/mol) 229.09 150.20 262.08
Melting Point (°C) Not reported 130–132 >200 (decomposes)
Solubility Organic solvents (THF, DCM) Similar Low in polar solvents
λmax (UV-Vis) ~290 nm ~280 nm Red-shifted due to sulfone

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